

Industrial Applications of α -D-Fructopyranose: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *alpha-D-fructopyranose*

Cat. No.: *B3045317*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

α -D-fructopyranose, a specific anomer of fructose, is a monosaccharide with growing interest in various industrial sectors, including food, pharmaceuticals, and biotechnology. While less common in nature than its furanose counterpart, the unique stereochemistry of α -D-fructopyranose offers specific properties that are being explored for novel applications. This document provides detailed application notes and experimental protocols related to the industrial uses of α -D-fructopyranose, with a focus on its role as a chiral building block in synthesis and its potential in enzymatic processes.

Physicochemical Properties

A clear understanding of the physicochemical properties of α -D-fructopyranose is essential for its application in industrial processes.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	[1]
Molecular Weight	180.16 g/mol	[1]
CAS Number	10489-81-3	
Appearance	White crystalline powder	
Melting Point	119-122 °C (decomposes)	
Solubility	Soluble in water	
Optical Rotation [α] _D	+3.5° (c=1, H ₂ O)	

Industrial Applications

The primary industrial applications of α -D-fructopyranose are currently centered on its use as a specialized sweetener and as a chiral precursor for the synthesis of complex organic molecules.

Food Industry: Specialty Sweetener and Functional Food Ingredient

While D-fructose is a common sweetener, the specific anomer α -D-fructopyranose is being investigated for its unique functional properties. Leucrose [D-glucopyranosyl- α (1 \rightarrow 5)-D-fructopyranose], a sucrose isomer synthesized from sucrose via an enzymatic process, is a notable example where the fructose moiety is in the pyranose form.[2]

Application Note: Leucrose, containing an α -D-fructopyranose unit, has been assessed as a non-cariogenic sugar substitute.[2] It is produced through microbial-enzymatic transglycosidation from sucrose.[2] Studies have shown that leucrose is not readily fermented by oral bacteria, thus preventing the sharp drop in plaque pH associated with dental caries.[2] This makes α -D-fructopyranose-containing disaccharides promising ingredients for functional foods and beverages aimed at dental health.

Pharmaceutical Industry: Chiral Building Block for Drug Synthesis

The defined stereochemistry of α -D-fructopyranose makes it a valuable chiral starting material for the synthesis of complex pharmaceutical compounds.[3][4][5][6] The multiple chiral centers and functional groups can be selectively modified to create enantiomerically pure drug intermediates.[3][4][5][6]

Application Note: Fructose derivatives, including those derived from α -D-fructopyranose, are utilized in the synthesis of a range of pharmaceuticals. For example, fructopyranose sulfamate derivatives have been found to exhibit anticonvulsant activity and are useful in the treatment of epilepsy.[7] The synthesis of these derivatives requires careful control of stereochemistry, for which α -D-fructopyranose can serve as a starting scaffold.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Leucrose [D-glucopyranosyl- α (1 \rightarrow 5)-D-fructopyranose]

This protocol describes a general method for the enzymatic synthesis of leucrose, a disaccharide containing an α -D-fructopyranose moiety, using dextransucrase.

Materials:

- Sucrose (high purity)
- Dextransucrase (from *Leuconostoc mesenteroides*)
- Sodium acetate buffer (0.1 M, pH 5.2)
- Activated charcoal
- Celite
- Ethanol
- Deionized water

- High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector and a carbohydrate analysis column.

Procedure:

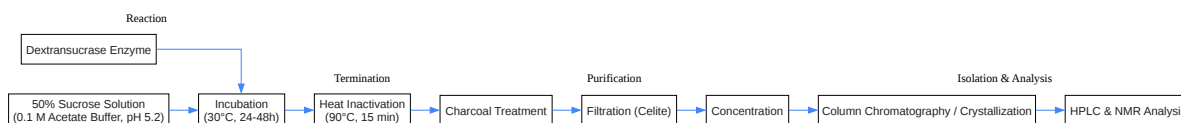
- Reaction Setup:
 - Prepare a solution of 50% (w/v) sucrose in 0.1 M sodium acetate buffer (pH 5.2).
 - Warm the solution to 30°C.
 - Add dextranucrase to the sucrose solution (e.g., 10 units of enzyme per gram of sucrose).
 - Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
- Reaction Termination:
 - Terminate the reaction by heating the mixture to 90°C for 15 minutes to inactivate the enzyme.
 - Cool the mixture to room temperature.
- Purification:
 - Add activated charcoal (2% w/v) to the reaction mixture to decolorize the solution.
 - Stir for 1 hour at room temperature.
 - Filter the mixture through a bed of Celite to remove the charcoal and precipitated proteins.
 - Concentrate the filtrate under reduced pressure to a syrup.
- Isolation:
 - The concentrated syrup, containing leucrose, residual sucrose, and fructose, can be further purified by column chromatography on a strong cation exchange resin in the calcium form.

- Elute with deionized water.
- Alternatively, selective crystallization can be employed. Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization of leucrose.
- Analysis:
 - Analyze the purity of the isolated leucrose using HPLC.
 - Confirm the structure using NMR spectroscopy.

Quantitative Data:

Parameter	Value
Substrate Concentration	50% (w/v) Sucrose
Enzyme Load	10 U/g sucrose
Reaction Time	24-48 hours
Temperature	30°C
pH	5.2
Typical Yield of Leucrose	30-40% (based on initial sucrose)

Experimental Workflow:



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Caption: Workflow for the enzymatic synthesis of leucrose.

Protocol 2: Synthesis of a Fructopyranose Sulfamate Derivative

This protocol is an adapted procedure for the synthesis of a sulfamate derivative from a protected α -D-fructopyranose, which could be a precursor for anticonvulsant drugs. This is a representative protocol and may require optimization for specific derivatives.

Materials:

- Diacetone- α -D-fructopyranose (a protected form of α -D-fructopyranose)
- Sulfamoyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

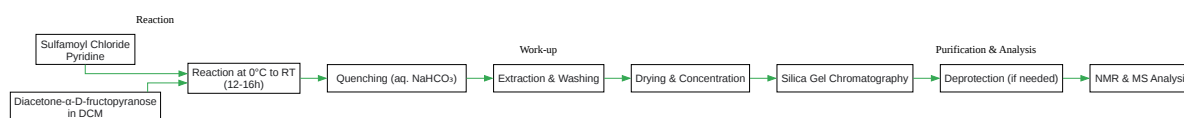
- Reaction Setup:
 - Dissolve diacetone- α -D-fructopyranose (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
 - Cool the solution to 0°C in an ice bath.

- Add anhydrous pyridine (1.2 equivalents) dropwise.
- In a separate flask, prepare a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous DCM.
- Add the sulfamoyl chloride solution dropwise to the fructose derivative solution at 0°C over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Work-up:
 - Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer.
 - Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
- Deprotection (if necessary):
 - The diacetone protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid in water) to yield the final fructopyranose sulfamate.
- Analysis:
 - Characterize the final product by NMR spectroscopy and mass spectrometry.

Quantitative Data:

Parameter	Value
Starting Material	Diacetone- α -D-fructopyranose
Reagents	Sulfamoyl chloride, Pyridine
Solvent	Dichloromethane
Reaction Time	12-16 hours
Temperature	0°C to room temperature
Typical Yield	60-80% (after chromatography)

Experimental Workflow:



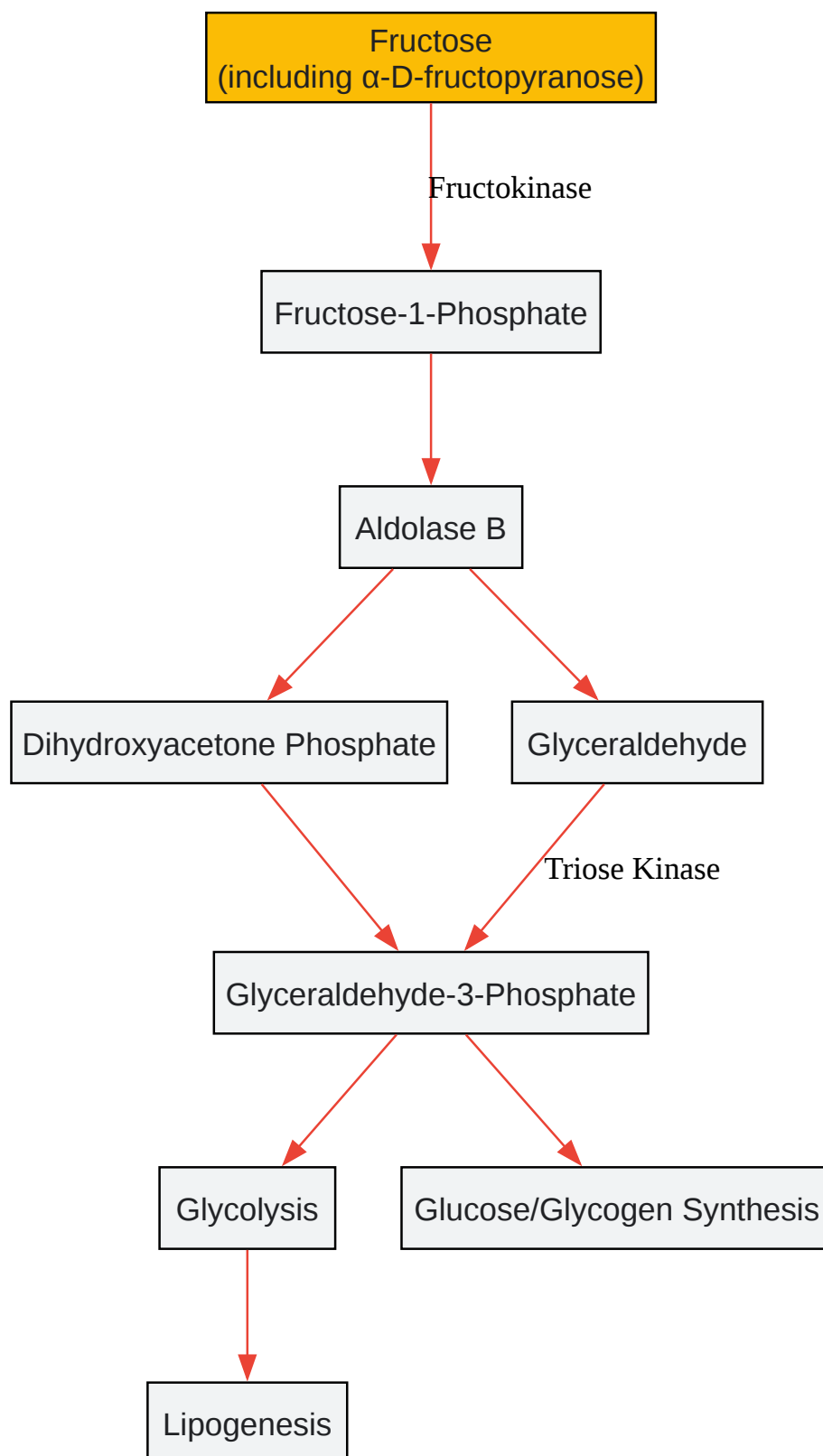
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Caption: Workflow for the synthesis of a fructopyranose sulfamate derivative.

Signaling Pathways

Currently, there is limited research on specific signaling pathways directly activated or modulated by α -D-fructopyranose. However, as a fructose isomer, it is expected to be metabolized through the general fructose metabolic pathway. Fructose metabolism primarily occurs in the liver and involves phosphorylation to fructose-1-phosphate by fructokinase. This bypasses the main regulatory step of glycolysis, phosphofructokinase, leading to rapid downstream metabolism.

Logical Relationship of Fructose Metabolism:

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